molecular formula C7H10F6O3 B1442761 1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol CAS No. 691-26-9

1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol

Cat. No.: B1442761
CAS No.: 691-26-9
M. Wt: 256.14 g/mol
InChI Key: BXVALLQVUBHVQH-UHFFFAOYSA-N
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Description

1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol is a chemical compound with the molecular formula C7H10F6O3 It is known for its unique structure, which includes two trifluoroethoxy groups attached to a propane backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol can be synthesized through the reaction of epichlorohydrin with 2,2,2-trifluoroethanol. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the substitution reaction. The process is carried out under controlled temperature and pressure conditions to ensure high regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The purification of the final product is achieved through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,2,3,3-tetrafluoropropoxy)propan-2-ol
  • 1,3-Bis(2-methylpropan-2-yl)oxy]ethoxy]propan-2-ol
  • 1,3-Bis(2-propynyloxy)propan-2-ol

Uniqueness

1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol is unique due to its trifluoroethoxy groups, which impart distinct chemical properties such as increased stability, reactivity, and lipophilicity. These properties make it more versatile and effective in various applications compared to its similar counterparts .

Properties

IUPAC Name

1,3-bis(2,2,2-trifluoroethoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F6O3/c8-6(9,10)3-15-1-5(14)2-16-4-7(11,12)13/h5,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVALLQVUBHVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(F)(F)F)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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